molecular formula C16H16O4 B6335678 (2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 1334721-69-5

(2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No.: B6335678
CAS No.: 1334721-69-5
M. Wt: 272.29 g/mol
InChI Key: AABYHXILLYTODR-FNORWQNLSA-N
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Description

(2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 5-methylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

For industrial-scale production, the same Claisen-Schmidt condensation can be employed, but with optimized conditions to ensure higher yields and purity. This might involve the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups or the furan ring.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially at positions ortho to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects due to its bioactive properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2,4-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
  • (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methylfuran-2-yl)prop-2-en-1-one

Uniqueness

The unique combination of the 2,5-dimethoxyphenyl and 5-methylfuran-2-yl groups in (2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the electronic and steric effects of the substituents, which influence the compound’s reactivity and interaction with biological targets.

Biological Activity

(2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, a member of the chalcone family, exhibits a range of biological activities that have garnered attention in pharmacological research. This compound is characterized by its unique structure, featuring a conjugated enone system and two aromatic substituents, which contribute to its potential therapeutic effects.

Chemical Structure and Properties

The molecular formula for this compound is C₁₆H₁₆O₄, with a molecular weight of 272.30 g/mol. The compound's structure is pivotal in determining its biological activity, particularly due to the presence of methoxy and furan groups that enhance lipophilicity and bioavailability compared to other similar compounds .

PropertyValue
Molecular FormulaC₁₆H₁₆O₄
Molecular Weight272.30 g/mol
Structural ClassChalcone

Anticancer Activity

Chalcones, including this compound, have been reported to exhibit significant anticancer properties. Studies indicate that chalcones can induce apoptosis in cancer cells and disrupt the cell cycle, particularly at the G0/G1 phase. For instance, research on structurally related chalcones has demonstrated their ability to inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .

Case Study: Anticancer Evaluation
A study evaluated several chalcone derivatives for their cytotoxic effects against human cancer cell lines using the MTT assay. The results showed that certain derivatives had IC₅₀ values ranging from 17.4 to 39.9 μM, indicating potent anticancer activity comparable to standard chemotherapeutics like doxorubicin .

The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : This compound has been shown to activate apoptotic pathways by modulating proteins involved in both intrinsic and extrinsic pathways.
  • Cell Cycle Arrest : Similar chalcones have been documented to cause cell cycle arrest, preventing cancer cells from proliferating effectively .

Antioxidant and Anti-inflammatory Properties

In addition to its anticancer potential, this compound may also exhibit antioxidant and anti-inflammatory activities typical of many chalcones. These properties are crucial for mitigating oxidative stress and inflammation-related diseases.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with other related compounds:

Compound NameStructural FeaturesBiological Activity
3-HydroxyflavoneHydroxy group at position 3Antioxidant, anti-inflammatory
ChalconeBasic chalcone structureAnticancer, antimicrobial
4-MethoxychalconeMethoxy group at position 4Anticancer, antioxidant

Properties

IUPAC Name

(E)-3-(2,5-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-11-4-8-16(20-11)14(17)7-5-12-10-13(18-2)6-9-15(12)19-3/h4-10H,1-3H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABYHXILLYTODR-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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